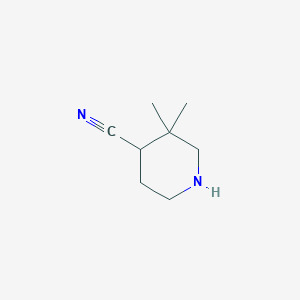

3,3-Dimethylpiperidine-4-carbonitrile

Description

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3,3-dimethylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C8H14N2/c1-8(2)6-10-4-3-7(8)5-9/h7,10H,3-4,6H2,1-2H3 |

InChI Key |

PGQPQVOGINMCJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCC1C#N)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via β-Lactam Intermediates and Ring Transformation

The most detailed and documented preparation method for this compound is based on a five-step synthetic procedure involving β-lactams as key intermediates. This method has been reported in peer-reviewed literature focused on the synthesis of functionalized piperidine derivatives for biological evaluation.

Step 1: Preparation of 4-(2-bromoalkyl)-β-lactams

This step involves the Staudinger reaction, where an imine and a ketene react to form the β-lactam ring substituted with a 2-bromoalkyl side chain.Step 2: Reduction of β-lactams to Azetidines

The β-lactams are reduced to the corresponding azetidines, which are four-membered nitrogen-containing rings, using suitable reducing agents.Step 3: Ring Transformation to Piperidine-4-carbonitrile

The azetidines undergo ring expansion via reaction with potassium cyanide, which simultaneously introduces the nitrile group at the 4-position of the piperidine ring, yielding this compound.Step 4: Functional Group Modifications (Optional)

The nitrile group can be further reduced or modified depending on the target derivative, such as conversion to primary amines or other substituents.

This synthetic route is exemplified in the synthesis of cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile, which is a closely related compound used as a scaffold for quinoline conjugates with antiplasmodium activity (Scheme 2 in the referenced literature).

Table 1: Overview of the Multi-Step Synthesis

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Staudinger reaction | Imine + ketene | 4-(2-bromoalkyl)-β-lactam |

| 2 | Reduction | Suitable reducing agent (e.g., LiAlH4) | Azetidine |

| 3 | Ring transformation | Potassium cyanide | This compound |

| 4 | Functional group modification | Various (e.g., nitrile reduction) | Functionalized piperidine derivatives |

This method is well-characterized by ^1H NMR confirming the cis-configuration of the final product and intermediates, ensuring stereochemical control during synthesis.

Alternative Synthetic Approaches and Considerations

While the above method is the most documented, other general synthetic strategies for piperidine derivatives with carbonitrile groups include:

- Direct substitution on piperidine rings : Less common due to regioselectivity and stereochemical challenges.

- Cyclization methods : Using precursors that cyclize under specific conditions to form the piperidine ring with desired substituents.

- Functional group interconversions : Starting from piperidine-4-carboxylic acids or esters, converting to nitriles via dehydration or cyanide introduction.

However, no specific alternative methods for this compound have been reported in the accessible literature with the same level of detail and yield optimization as the β-lactam route.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The nitrile group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, amides, and other substituted piperidine derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

3,3-Dimethylpiperidine-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Piperidine-4-carbonitriles

Table 1: Key Structural and Functional Comparisons

Key Observations :

The hydroxylated analogue (4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile) exhibits increased polarity, which may enhance solubility but reduce membrane permeability .

Biological Activity :

- This compound derivatives have shown promise in antiplasmodial screens, with the rigid piperidine core improving target engagement .

- Pyridine-3-carbonitrile analogues (e.g., ) demonstrate broader kinase inhibition due to the pyridine ring’s π-stacking capability .

Synthetic Accessibility :

Comparison with Pyridine-Based Carbonitriles

Pyridine-carbonitrile derivatives, such as 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (), differ significantly in their electronic profiles. The pyridine ring’s aromaticity and electron-withdrawing nitrile group enhance reactivity in cross-coupling reactions, enabling diverse functionalization . However, piperidine-based analogues (e.g., this compound) offer superior conformational rigidity, which is critical for receptor binding in drug design .

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : Piperidine-4-carbonitriles generally exhibit higher logP values than pyridine analogues, favoring blood-brain barrier penetration. For example, this compound (logP ~1.5) may outperform polar derivatives like 4-hydroxy-1,3-dimethylpiperidine-4-carbonitrile (logP ~0.8) in CNS-targeting applications .

- Metabolic Stability : Methyl substituents in this compound reduce cytochrome P450-mediated oxidation, as demonstrated in preclinical studies .

Biological Activity

3,3-Dimethylpiperidine-4-carbonitrile (DMPC) is a piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features a piperidine ring with a nitrile functional group at the 4-position and two methyl groups at the 3-position, contributing to its unique properties. Understanding the biological activity of DMPC is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

- Structural Features : The presence of a piperidine ring and a nitrile group allows for diverse chemical reactivity, making it suitable for synthesizing various biologically active compounds.

Biological Activities

Research has indicated that DMPC exhibits several biological activities, primarily through its interactions with biological targets. These activities include:

- Antimicrobial Properties : Similar piperidine compounds have demonstrated efficacy against various pathogens, suggesting that DMPC may also possess antimicrobial properties.

- Neuroprotective Effects : Some studies suggest that DMPC may have protective effects on neurons, indicating potential applications in treating neurodegenerative diseases.

- Anticancer Activity : The structural characteristics of DMPC allow it to interact with cellular pathways involved in cancer progression. Derivatives of piperidine compounds have been shown to exhibit anticancer properties, making DMPC a candidate for further investigation in cancer therapy .

The biological activity of DMPC is likely mediated through its ability to interact with specific receptors and enzymes. For instance:

- Receptor Binding : Piperidine derivatives often interact with neurotransmitter receptors, influencing signaling pathways that are critical in various physiological processes.

- Enzyme Inhibition : DMPC may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions and contributing to its potential therapeutic effects.

Case Studies

- Antitumor Activity :

-

Neuroprotective Studies :

- Preliminary research indicates that compounds similar to DMPC can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative conditions. This suggests a potential application for DMPC in neuroprotection.

Comparative Analysis

The following table summarizes the biological activities of DMPC compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Potentially present | Promising | Suggested |

| 3,3-Dimethylpiperidine-4-carboxylic acid | Moderate | Significant | Confirmed |

| Other Piperidine Derivatives | Varies | High | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.